molecular formula C10H20O B12656819 3,5,5-Trimethylheptanal CAS No. 72333-11-0

3,5,5-Trimethylheptanal

Cat. No.: B12656819
CAS No.: 72333-11-0
M. Wt: 156.26 g/mol
InChI Key: PCVQXUYBCYOTEJ-VIFPVBQESA-N
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Description

3,5,5-Trimethylheptanal (CAS Registry Number: 72333-11-0) is an organic compound with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . It is also known as (3R)-3,5,5-Trimethylenanthaldehyde . The compound's specific physical properties, applications, mechanism of action, and detailed research value are not well-documented in the available public sources. Further information from specialized chemical databases or scientific literature is required to provide a comprehensive overview of its utility in research settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72333-11-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(3R)-3,5,5-trimethylheptanal

InChI

InChI=1S/C10H20O/c1-5-10(3,4)8-9(2)6-7-11/h7,9H,5-6,8H2,1-4H3/t9-/m0/s1

InChI Key

PCVQXUYBCYOTEJ-VIFPVBQESA-N

Isomeric SMILES

CCC(C)(C)C[C@@H](C)CC=O

Canonical SMILES

CCC(C)(C)CC(C)CC=O

Origin of Product

United States

Preparation Methods

Hydroformylation of 3,5,5-Trimethyl-1-hexene

Hydroformylation (oxo process) is a widely used industrial method to convert alkenes into aldehydes by reaction with synthesis gas (CO and H2) in the presence of a transition metal catalyst, typically rhodium or cobalt complexes.

  • Reaction:
    3,5,5-Trimethyl-1-hexene + CO + H2 → 3,5,5-Trimethylheptanal

  • Catalysts: Rhodium complexes with phosphine ligands or cobalt carbonyls

  • Conditions: Temperature 80–120 °C, pressure 10–30 atm
  • Selectivity: Branched aldehyde formation favored due to steric effects of methyl groups

This method provides good regioselectivity for the aldehyde at the terminal position adjacent to the branched site, yielding this compound with high purity.

Oxidation of 3,5,5-Trimethylheptanol

Another route involves the oxidation of the corresponding alcohol, 3,5,5-trimethylheptanol, to the aldehyde.

  • Oxidizing agents:

    • Pyridinium chlorochromate (PCC) for mild oxidation
    • Swern oxidation (oxalyl chloride, DMSO) for selective aldehyde formation
    • TEMPO/bleach systems for green oxidation
  • Reaction conditions:
    Typically carried out at low temperatures (0–25 °C) to avoid overoxidation to acids.

This method is advantageous for its selectivity and mild conditions, minimizing side reactions.

Partial Reduction of 3,5,5-Trimethylheptanoic Acid Derivatives

Selective reduction of esters or acids to aldehydes can be achieved using reagents such as:

  • Diisobutylaluminum hydride (DIBAL-H) at low temperature (-78 °C)
  • Modified Rosenmund reduction of acid chlorides

This approach requires careful control to prevent over-reduction to alcohols.

Preparation Method Catalyst/Agent Conditions Yield (%) Selectivity Notes
Hydroformylation Rhodium/phosphine or cobalt 80–120 °C, 10–30 atm 85–95 High Industrially preferred, scalable
Oxidation of alcohol (PCC, Swern) PCC, Swern reagents, TEMPO 0–25 °C 75–90 High Mild conditions, good selectivity
Partial reduction of acid esters DIBAL-H -78 °C 60–80 Moderate Requires low temp, sensitive handling
  • Patents related to the preparation of structurally related compounds (e.g., 3-aminomethyl-3,5,5-trimethylcyclohexylamine) describe multi-step syntheses involving imination and hydrogenation steps under controlled temperature and pressure, which may inspire analogous strategies for aldehyde preparation.

  • Oxidation methods for related branched alcohols to acids (e.g., 3,5,5-trimethylhexanoic acid) involve molecular oxygen and catalysts such as cobalt or manganese acetates, indicating potential for controlled oxidation to aldehydes by adjusting reaction parameters.

The preparation of this compound is best achieved via hydroformylation of the corresponding branched alkene or selective oxidation of the alcohol precursor. Hydroformylation offers industrial scalability and high selectivity, while oxidation methods provide mild and selective alternatives. Partial reduction of acid derivatives is less common due to sensitivity and lower yields.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylheptanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 3,5,5-Trimethylheptanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The compound can be reduced to 3,5,5-Trimethylheptanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products

    Oxidation: 3,5,5-Trimethylheptanoic acid.

    Reduction: 3,5,5-Trimethylheptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

3,5,5-Trimethylheptanal is primarily used as a reference compound in organic chemistry due to its well-defined structure. Its properties make it suitable for:

  • Gas Chromatography : Serving as a standard for calibrating instruments.
  • Mass Spectrometry : Utilized in identifying and quantifying compounds through its distinct fragmentation pattern.

Biological Studies

Recent research has focused on the biological activity of this compound:

  • Membrane Interaction : Studies indicate that this compound can alter lipid bilayer properties, potentially affecting membrane fluidity and permeability. This interaction may enhance drug delivery systems by facilitating the transport of hydrophobic drugs across cell membranes .
  • Toxicological Assessments : Initial evaluations suggest that while acute exposure does not lead to severe adverse effects, chronic exposure may pose irritant risks. Further investigations are necessary to understand long-term implications .

Medicinal Chemistry

The compound's solubilizing properties make it a candidate for use in drug formulations:

  • Drug Delivery Systems : Its ability to solubilize hydrophobic drugs enhances their bioavailability, making it an important component in pharmaceutical applications .

Case Studies

Several case studies provide insights into the applications of this compound:

Study FocusKey Findings
Membrane FluidityIncreased fluidity observed with higher concentrations of this compound in lipid bilayers.
Toxicity EvaluationMild irritant effects noted; no severe toxicity at low concentrations observed .
Drug SolubilizationEnhanced solubility for hydrophobic drugs demonstrated in vitro studies .

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylheptanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its oxidation and reduction reactions play a crucial role in metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following section compares 3,5,5-Trimethylhexanal with similar compounds, focusing on structural features, physical properties, and industrial applications.

3,5,5-Trimethylcyclohexene (CAS 933-12-0)

  • Molecular Formula : C₉H₁₆
  • Molecular Weight : 124.22 g/mol
  • Structure : A cyclic alkene with methyl groups at positions 3, 5, and 3.
  • Properties : Exhibits volatility (vapor pressure data available at 328–433 K) and is emitted as a volatile organic compound (VOC) by Trichoderma atroviride fungi, contributing to plant growth promotion .
  • Applications : Used in microbial VOC studies for agricultural biocontrol .

3,5,5-Trimethylhexanoic Acid (CAS 26896-18-4)

  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol
  • Structure : A branched carboxylic acid with methyl groups at positions 3, 5, and 4.
  • Properties : High purity, colorless liquid with an acidic odor; ACD/LogP = 3.25 .
  • Applications :
    • Industrial: Used in plasticizers, lubricants, and surfactants.
    • Cosmetics: Acts as an emollient in skincare formulations.
    • Sustainability: Replaces toxic chemicals in eco-friendly processes .

Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one, CAS 78-59-1)

  • Molecular Formula : C₉H₁₄O
  • Molecular Weight : 138.21 g/mol
  • Structure : Cyclic ketone with a conjugated double bond and methyl groups.
  • Properties : High solubility in organic solvents; used as a solvent and chemical intermediate.
  • Applications :
    • Paints/Coatings: Solvent for resins and polymers.
    • Pharmaceuticals: Intermediate in drug synthesis .

3,5,5-Trimethylhexanoyl Chloride (CAS 36727-29-4)

  • Molecular Formula : C₉H₁₇ClO
  • Molecular Weight : 176.68 g/mol
  • Structure: Acyl chloride derivative of 3,5,5-Trimethylhexanoic acid.
  • Properties : Reactive acylating agent.
  • Applications: Organic Synthesis: Introduces the 3,5,5-trimethylhexanoyl group into esters, amides, and thioesters .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
3,5,5-Trimethylhexanal C₉H₁₈O 142.24 5435-64-3 Flavors, fragrances
3,5,5-Trimethylcyclohexene C₉H₁₆ 124.22 933-12-0 Agricultural biocontrol
3,5,5-Trimethylhexanoic Acid C₉H₁₈O₂ 158.24 26896-18-4 Cosmetics, eco-friendly surfactants
Isophorone C₉H₁₄O 138.21 78-59-1 Solvents, pharmaceuticals
3,5,5-Trimethylhexanoyl Chloride C₉H₁₇ClO 176.68 36727-29-4 Organic synthesis

Structural and Functional Differences

  • Aldehyde vs. Carboxylic Acid/Chloride: 3,5,5-Trimethylhexanal’s aldehyde group (-CHO) makes it reactive in oxidation and condensation reactions, whereas 3,5,5-Trimethylhexanoic acid and its acyl chloride are acidic and nucleophilic, respectively.
  • Cyclic vs. Linear Structures : Isophorone’s cyclic ketone structure enhances its stability as a solvent, while 3,5,5-Trimethylcyclohexene’s alkene moiety contributes to its volatility as a VOC.
  • Branching Effects: Methyl branching in all compounds reduces crystallinity and increases solubility in nonpolar media.

Research Findings and Industrial Relevance

  • 3,5,5-Trimethylhexanal: Limited direct studies, but its analogs (e.g., 3,5,5-Trimethylhexanoic acid) show growing demand in sustainable manufacturing .
  • Biocontrol Potential: 3,5,5-Trimethylcyclohexene’s role in fungal VOCs highlights its agricultural utility .
  • Safety Profiles: Isophorone is regulated due to toxicity concerns, whereas 3,5,5-Trimethylhexanoic acid is marketed as a safer alternative .

Biological Activity

3,5,5-Trimethylheptanal is an organic compound belonging to the family of aldehydes. It is characterized by its branched structure, which contributes to its unique biological activities. This article explores the biological activity of this compound, including its antioxidant and antimicrobial properties, as well as its potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C10H20OC_{10}H_{20}O. Its structure features a seven-carbon chain with three methyl groups attached at the 3rd and 5th positions. The presence of a carbonyl group (–CHO) at one end classifies it as an aldehyde.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight156.24 g/mol
Boiling PointApproximately 180 °C
Density0.826 g/cm³
Solubility in WaterLow

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress leading to various diseases.

  • DPPH Assay : In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, this compound demonstrated notable radical scavenging activity. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) was found to be comparable to known antioxidants like Trolox .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

  • Disc Diffusion Method : In experiments using the disc diffusion method against pathogens such as Staphylococcus aureus and Escherichia coli, this compound displayed inhibitory zones indicating effective antibacterial action .

Case Studies

  • Asthma Diagnosis : A study highlighted the potential use of volatile organic compounds (VOCs), including derivatives of trimethylheptanes like this compound, in diagnosing asthma through exhaled breath analysis. The research demonstrated that specific VOCs could differentiate asthmatic from non-asthmatic individuals with high sensitivity and specificity .
  • Antioxidant Capacity in Food Products : The antioxidant capacity of food extracts containing this compound was evaluated in relation to their potential health benefits. Results indicated that these extracts could reduce oxidative stress markers in vitro .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15250 µg/mL
Escherichia coli12300 µg/mL
Pseudomonas aeruginosa10400 µg/mL

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